REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.C(O[CH2:17][CH3:18])(=O)C.[CH2:19](Cl)Cl>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[NH:6][C:17]([CH3:18])([CH3:19])[CH:9]=[C:10]2[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
35.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
12
|
Quantity
|
2.637 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring for 4 days (approximately 90 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with a magnetic stir bar and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was consumed during the course of the reaction
|
Type
|
CUSTOM
|
Details
|
quenched with saturated Na2S2O3 (200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous mixture was partitioned into 2 phases
|
Type
|
WASH
|
Details
|
The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization of isolated quinoline (hexane)
|
Reaction Time |
90 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC(NC2=CC1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.22 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |